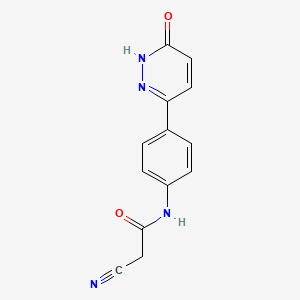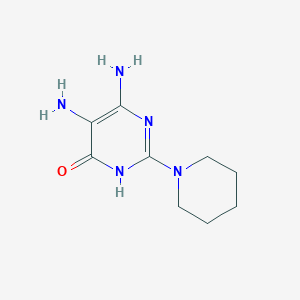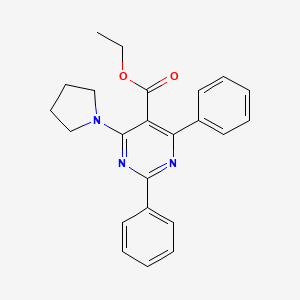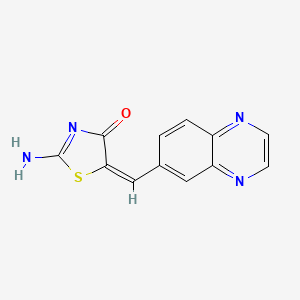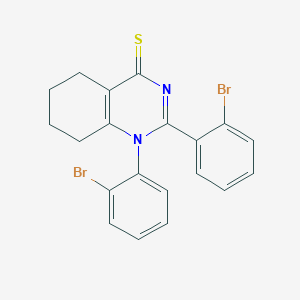![molecular formula C15H14N4O4S B15215090 3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid CAS No. 4829-90-7](/img/structure/B15215090.png)
3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique imidazo[4,5-d]pyridazinone core structure, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-d]pyridazinone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Thioether formation: The thioether linkage is formed by reacting the imidazo[4,5-d]pyridazinone intermediate with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the imidazo[4,5-d]pyridazinone core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, thiol compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[4,5-d]pyridazinone derivatives.
Scientific Research Applications
3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biochemistry: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-d]pyridazinone core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)acetic acid
- 3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)butanoic acid
Uniqueness
Compared to similar compounds, 3-((1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-d]pyridazin-2-yl)thio)propanoic acid is unique due to its specific propanoic acid moiety, which can influence its solubility, reactivity, and biological activity
Properties
CAS No. |
4829-90-7 |
|---|---|
Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[(3-benzyl-4,7-dioxo-5,6-dihydroimidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H14N4O4S/c20-10(21)6-7-24-15-16-11-12(14(23)18-17-13(11)22)19(15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,22)(H,18,23)(H,20,21) |
InChI Key |
TYRCTZGCLVVXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


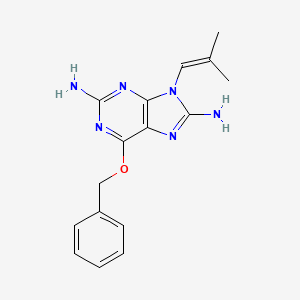
![(5R,5'R)-3,3'-(2,2'-Difluoro-[1,1'-biphenyl]-4,4'-diyl)bis(5-(hydroxymethyl)oxazolidin-2-one)](/img/structure/B15215014.png)
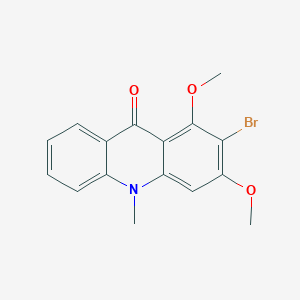
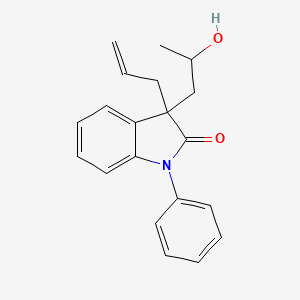
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)


